2,3,5,6-Tetrafluoroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96891. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

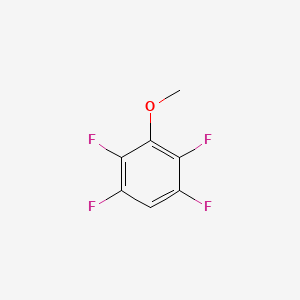

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCOCGJDERQVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177814 | |

| Record name | 2,3,5,6-Tetrafluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2324-98-3 | |

| Record name | 2,3,5,6-Tetrafluoroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2324-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluoroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002324983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2324-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrafluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-Tetrafluoroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/572FKY68D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3,5,6-Tetrafluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 2,3,5,6-tetrafluoroanisole, a key intermediate in the development of pharmaceuticals and advanced materials. This document details a reliable synthetic protocol, comprehensive characterization data, and the underlying chemical principles.

Introduction

This compound (CAS No. 2324-98-3), also known as 1,2,4,5-tetrafluoro-3-methoxybenzene, is a fluorinated aromatic compound with the molecular formula C₇H₄F₄O.[1][2] Its unique electronic properties, conferred by the four fluorine atoms on the benzene ring, make it a valuable building block in organic synthesis. The presence of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Consequently, this compound serves as a crucial precursor in the synthesis of various biologically active molecules and high-performance polymers.[3] This guide outlines a common and effective method for its preparation via the O-methylation of 2,3,5,6-tetrafluorophenol and provides a thorough summary of its key characterization data.

Synthesis of this compound

The most prevalent and accessible synthetic route to this compound involves the O-methylation of 2,3,5,6-tetrafluorophenol. This reaction is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Synthetic Pathway

The synthesis proceeds in two main stages: the preparation of the precursor 2,3,5,6-tetrafluorophenol, followed by its O-methylation to yield the target compound.

Experimental Protocols

Protocol 1: Synthesis of 2,3,5,6-Tetrafluorophenol from Pentafluorobenzoic Acid

This procedure is adapted from established methods for the hydrolysis and decarboxylation of fluorinated benzoic acids.[4][5]

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add N,N-dimethylformamide (DMF, 400 mL) and sodium acetate (202 g).

-

Addition of Starting Material: While stirring, add pentafluorobenzoic acid (106 g) to the flask. The temperature may be controlled to 50-55 °C during the addition.

-

Hydrolysis: Heat the reaction mixture to reflux and maintain for approximately 6 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.

-

Acidification and Decarboxylation: Cool the reaction mixture to below 80 °C. Carefully add concentrated sulfuric acid (144 g) to adjust the pH to < 1. Reheat the mixture to reflux and maintain for 5 hours to facilitate decarboxylation.

-

Work-up and Purification: After cooling, the product can be isolated by steam distillation. The resulting organic layer is then purified by fractional distillation under reduced pressure to yield 2,3,5,6-tetrafluorophenol as a white crystalline solid.

Protocol 2: O-Methylation of 2,3,5,6-Tetrafluorophenol

This protocol is a general procedure for the Williamson ether synthesis adapted for this specific substrate.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,5,6-tetrafluorophenol (16.6 g, 0.1 mol) in acetone (200 mL).

-

Addition of Base: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.

-

Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (13.9 g, 0.11 mol) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford this compound as a colorless liquid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes its key physical and spectral properties.

| Property | Value |

| Molecular Formula | C₇H₄F₄O |

| Molecular Weight | 180.10 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 144-145 °C at 760 mmHg |

| Melting Point | Not applicable (liquid at room temperature) |

| Density | 1.43 g/mL at 25 °C |

| ¹H NMR (CDCl₃) | δ 6.8-7.0 (m, 1H, Ar-H), 4.1 (t, J = 1.4 Hz, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ 145-150 (m, C-F), 135-140 (m, C-F), 100-105 (m, C-H), 62 (s, OCH₃) |

| ¹⁹F NMR (CDCl₃) | δ -140 to -145 (m, 2F), -155 to -160 (m, 2F) |

| IR (neat, cm⁻¹) | ~3000 (C-H str), ~1650 (C=C str), ~1500 (aromatic), ~1100 (C-F str) |

| Mass Spectrum (m/z) | 180 (M+), 165 (M+ - CH₃), 137 (M+ - CH₃ - CO) |

Data Interpretation

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by a multiplet in the aromatic region corresponding to the single aromatic proton, which is coupled to the adjacent fluorine atoms. The methoxy group appears as a triplet due to coupling with the two meta fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum shows multiple signals in the aromatic region due to the different carbon environments and their coupling with fluorine. The signal for the methoxy carbon appears as a singlet in the upfield region.

-

¹⁹F NMR: The fluorine NMR spectrum typically displays two multiplets of equal integration, corresponding to the two sets of chemically non-equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands for C-H stretching of the methoxy and aromatic protons, aromatic C=C stretching, and strong C-F stretching vibrations, confirming the presence of these functional groups.

Mass Spectrometry

The mass spectrum shows a molecular ion peak (M+) at m/z 180, consistent with the molecular weight of this compound. Common fragmentation patterns include the loss of a methyl radical (-CH₃) to give a fragment at m/z 165, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z 137.[1]

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[6] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The starting materials, particularly dimethyl sulfate, are toxic and should be handled with extreme care. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols for the O-methylation of 2,3,5,6-tetrafluorophenol offer a reliable method for its preparation. The tabulated physical and spectral data serve as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The information presented herein is intended to support the work of scientists and professionals in the fields of chemical research and drug development.

References

spectroscopic data for 2,3,5,6-Tetrafluoroanisole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2,3,5,6-Tetrafluoroanisole

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes a visualization of the analytical workflow.

Spectroscopic Data Summary

The following sections provide a summary of the available spectroscopic data for this compound (CAS No: 2324-98-3).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methoxy and aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 | Singlet | 3H | -OCH₃ |

| ~6.8-7.2 | Multiplet | 1H | Ar-H |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the fluorine substituents, the signals for the aromatic carbons are split.

| Chemical Shift (δ) ppm | Assignment |

| ~55-60 | -OCH₃ |

| ~100-150 (multiple peaks) | Aromatic Carbons |

¹⁹F NMR Data

¹⁹F NMR is crucial for characterizing fluorinated organic compounds. The spectrum of this compound is expected to show signals for the fluorine atoms on the aromatic ring.

| Chemical Shift (δ) ppm | Assignment |

| -140 to -160 | Aromatic Fluorines |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. The IR spectrum of this compound will exhibit characteristic absorptions for the C-O, C-H, and C-F bonds, as well as aromatic C=C stretching. Phenyl alkyl ethers typically show two strong C-O stretching absorbances.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-3000 | Medium | C-H stretch (methoxy) |

| ~1450-1600 | Medium-Strong | Aromatic C=C stretch |

| ~1250 and ~1050 | Strong | C-O stretch (asymmetric and symmetric) |

| ~1000-1400 | Strong | C-F stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound has been reported by the NIST Mass Spectrometry Data Center.[3][4]

| m/z | Relative Intensity | Assignment |

| 180 | High | Molecular Ion [M]⁺ |

| 165 | Medium | [M - CH₃]⁺ |

| 137 | Medium | [M - CH₃ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C NMR).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 128 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

-

Referencing: An external reference like CFCl₃ (0 ppm) or an internal reference can be used.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.[5]

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry Protocol

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

-

If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or hexane) and inject it into the GC.

Ionization and Analysis:

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Standard 70 eV to induce fragmentation and generate a reproducible mass spectrum.[6]

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

thermal and chemical stability of 2,3,5,6-Tetrafluoroanisole

An In-depth Technical Guide to the Thermal and Chemical Stability of 2,3,5,6-Tetrafluoroanisole

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability of chemical intermediates is paramount. This compound (C₇H₄F₄O) is a fluorinated aromatic compound increasingly utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like high-performance polymers and coatings.[1][2] Its unique fluorinated structure imparts enhanced thermal stability and chemical resistance, making it a valuable building block in modern organic synthesis.[1][2] This guide provides a comprehensive overview of the known , based on currently available data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for safe handling, storage, and for planning chemical reactions.

| Property | Value |

| CAS Number | 2324-98-3 |

| Molecular Formula | C₇H₄F₄O |

| Molecular Weight | 180.10 g/mol |

| IUPAC Name | 1,2,4,5-tetrafluoro-3-methoxybenzene |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 144-145 °C at 760 mmHg |

| Melting Point | -19 °C |

| Flash Point | 41 °C (107 °F) |

| Density | 1.293 - 1.481 g/mL at 25 °C |

| Refractive Index | n20/D 1.428 - 1.43 |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide; almost insoluble in water. |

Thermal Stability

This compound is recognized for its enhanced thermal stability, a characteristic attributed to the strong carbon-fluorine bonds in its structure.[1][2] While it is stable under standard laboratory and storage conditions, it is classified as a flammable liquid and should be kept away from heat, sparks, and open flames.[2][7]

| Thermal Property | Value |

| Boiling Point | 144-145 °C |

| Flash Point | 41 °C |

| Decomposition Temp. | Data not available |

General Experimental Protocol: Thermogravimetric Analysis (TGA)

To determine the decomposition temperature and thermal degradation profile of a compound like this compound, Thermogravimetric Analysis (TGA) would be the standard method.

-

Instrument Setup: A TGA instrument is calibrated for temperature and mass.

-

Sample Preparation: A small, precise amount of the liquid sample (typically 5-10 mg) is placed into an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions: The sample is heated in a controlled atmosphere (commonly nitrogen for inert conditions or air for oxidative stability) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient temperature to 600 °C).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material.

Chemical Stability and Reactivity

The chemical stability of this compound is a key feature for its application in synthesis.[1][8] The highly electronegative fluorine atoms create a strong inductive effect, making the aromatic ring electron-deficient. This generally confers resistance to electrophilic attack but increases susceptibility to nucleophilic aromatic substitution (SₙAr).

Reactivity with Nucleophiles: Strong nucleophilic reagents are capable of displacing one or more fluorine atoms from the polyfluorinated ring. The electron-deficient nature of the ring carbons makes them prone to attack by nucleophiles such as hydroxides, alkoxides, and amines, particularly under forcing conditions.

Stability with Acids and Bases:

-

Acids: While generally stable to many acids, analogous compounds like pentafluoroanisole can undergo demethylation when heated with strong acids such as hydriodic acid or in the presence of strong Lewis acids like aluminum chloride.[1] This suggests that the ether linkage in this compound could be cleaved under harsh acidic conditions.

-

Bases: As mentioned, strong bases can act as nucleophiles, potentially leading to substitution reactions on the aromatic ring. It is expected to be stable in the presence of weak bases.

Oxidation and Reduction: Specific studies on the oxidation and reduction of this compound are not detailed in the available literature. The aromatic ring is generally robust, but the methoxy group could be susceptible to certain strong oxidizing or reducing agents.

Hazards and Incompatibilities:

-

It is incompatible with strong oxidizing agents.

-

May cause respiratory irritation.[7]

| Reactivity / Hazard Summary | Description |

| Nucleophilic Attack | Susceptible to substitution by strong nucleophiles. |

| Acid Stability | Generally stable, but potential for demethylation under harsh acidic conditions. |

| Base Stability | Stable to weak bases; may react with strong bases via nucleophilic substitution. |

| Incompatibilities | Strong oxidizing agents. |

| Primary Hazards | Flammable liquid, skin/eye irritant, respiratory irritant. |

General Experimental Protocol: Chemical Compatibility Study

To assess the chemical stability of this compound with specific reagents (e.g., acids, bases, oxidants), a standard compatibility study would be performed.

-

Sample Preparation: In separate vials, a known concentration of this compound is dissolved in a suitable inert solvent.

-

Reagent Addition: A stoichiometric equivalent (or excess) of the test reagent (e.g., 1 M HCl, 1 M NaOH, 30% H₂O₂) is added to each respective vial. A control sample with only the solvent is also prepared.

-

Incubation: The samples are stirred at controlled temperatures (e.g., room temperature and an elevated temperature like 60 °C) for a defined period (e.g., 24, 48, and 72 hours).

-

Analysis: At each time point, an aliquot is taken from each vial and analyzed by a suitable chromatographic method (e.g., HPLC or GC-MS).

-

Data Interpretation: The chromatograms are compared to the control sample. A decrease in the peak area of the parent compound and/or the appearance of new peaks indicates degradation. The percentage of degradation is calculated, and any major degradation products are identified by their mass spectra.

Stability Assessment Workflow

The following diagram illustrates a generalized workflow for the comprehensive evaluation of the thermal and chemical stability of a research compound such as this compound.

Caption: A generalized workflow for assessing the thermal and chemical stability of a compound.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C7H4F4O | CID 75351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (CAS 2324-98-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. asianpubs.org [asianpubs.org]

A Technical Guide to the Solubility of 2,3,5,6-Tetrafluoroanisole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,3,5,6-Tetrafluoroanisole

This compound (C₇H₄F₄O) is a colorless to light yellow liquid. The incorporation of fluorine atoms into the anisole structure significantly alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinities, making it a valuable building block in drug discovery.[1][2][3][4] Its utility as an intermediate in the synthesis of complex molecules necessitates a thorough understanding of its solubility profile.

Solubility Profile

While specific quantitative solubility data for this compound remains to be published, qualitative assessments indicate that it is soluble in common organic solvents such as ethanol and dimethylformamide (DMF) and is almost insoluble in water. The solubility of a compound is influenced by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.

To provide a comparative reference, the table below includes qualitative solubility data for this compound and its structural analogs, anisole and 1,2,4,5-tetrafluorobenzene. This information can guide solvent selection for reactions and purifications involving this compound.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | Ambient | Almost Insoluble |

| Ethanol | Ambient | Soluble | |

| Dimethylformamide (DMF) | Ambient | Soluble | |

| Anisole | Water | 25 | ~0.01 g/100 mL[5] |

| Acetone | Ambient | Soluble[5][6] | |

| Ether | Ambient | Soluble[5] | |

| Benzene | Ambient | Soluble[5] | |

| Chloroform | Ambient | Soluble[5] | |

| 1,2,4,5-Tetrafluorobenzene | Water | Ambient | Insoluble[7] |

| Ethanol | Ambient | Soluble[7] | |

| Acetone | Ambient | Soluble[7] | |

| Diethyl Ether | Ambient | Soluble[7] |

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following established methods are recommended.

Isothermal Saturation (Shake-Flask) Method

This is a widely recognized and reliable method for determining the equilibrium solubility of a compound in a given solvent.[8][9]

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

Syringe filters (chemically compatible with the solvent and solute)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Place the sealed flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed at the same temperature to allow the excess solid to sediment. To separate the saturated solution from the undissolved solute, either centrifuge the sample or filter it through a chemically compatible syringe filter. Filtration should be performed quickly to avoid temperature fluctuations.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC).

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/L, mg/mL, or mol/L, taking into account the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[10][11][12]

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or agitator

-

Evaporating dish

-

Oven or desiccator

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Saturation Method (Steps 1 and 2).

-

Sample Collection: After equilibration and phase separation (e.g., by allowing the excess solute to settle), carefully transfer a known volume or mass of the clear supernatant to a pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound. Alternatively, a desiccator under vacuum can be used.

-

Drying and Weighing: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The mass of the dissolved this compound is the difference between the final mass of the evaporating dish with the residue and the initial mass of the empty dish. The solubility can then be expressed as mass of solute per volume or mass of solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid solute like this compound using the Isothermal Saturation Method.

Applications in Drug Development

The fluorine atoms in this compound can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.[3] This property is highly desirable in drug design to prolong the half-life of a therapeutic agent. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A clear understanding of its solubility is the first step in harnessing these benefits for the development of novel therapeutics.

Conclusion

This technical guide has summarized the current knowledge on the solubility of this compound in common organic solvents. While quantitative data is sparse, the provided qualitative information and data on analogous compounds offer valuable guidance for its use in research and development. The detailed experimental protocols equip scientists with the necessary procedures to determine precise solubility data, which is crucial for advancing the application of this promising fluorinated building block in drug discovery and materials science.

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Anisole - Sciencemadness Wiki [sciencemadness.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. solubilityofthings.com [solubilityofthings.com]

The Versatile Fluorinated Building Block: A Technical Guide to the Applications of 2,3,5,6-Tetrafluoroanisole in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoroanisole is a fluorinated aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of four electron-withdrawing fluorine atoms and an electron-donating methoxy group, impart distinct reactivity that can be harnessed for the construction of complex molecules. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its utility in cross-coupling reactions and nucleophilic aromatic substitution. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their synthetic endeavors.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 2324-98-3 |

| Molecular Formula | C₇H₄F₄O |

| Molecular Weight | 180.10 g/mol |

| Boiling Point | 138 °C |

| Appearance | Colorless to Almost colorless clear liquid |

| InChI | InChI=1S/C7H4F4O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 |

| Canonical SMILES | COC1=C(F)C(F)C=C(F)C1F |

Applications in Organic Synthesis

The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for various organic transformations, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Direct Arylation

A significant application of this compound is its use as a substrate in palladium-catalyzed direct C-H arylation reactions. This methodology allows for the formation of biaryl linkages without the need for pre-functionalization of the fluoroaromatic ring, offering a more atom-economical approach compared to traditional cross-coupling reactions.

A study has demonstrated the direct arylation of electron-deficient polyfluoroarenes, including this compound, with arylboronic acids.[1] The reaction is catalyzed by palladium acetate in the presence of a silver carbonate oxidant and a potassium carbonate base.[1] A kinetic isotope effect (kH/kD = 1.7) suggests that the C-H bond cleavage is involved in the rate-determining step of the reaction.[1]

Quantitative Data for Direct Arylation

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-2,3,5,6-tetrafluoroanisole | 75[1] |

Experimental Protocol: Palladium-Catalyzed Direct Arylation of this compound

This protocol is adapted from the literature for the direct arylation of electron-deficient polyfluoroarenes.[1]

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Silver(I) carbonate (Ag₂CO₃)

-

Potassium carbonate (K₂CO₃)

-

Dimethylacetamide (DMA)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium(II) acetate (5 mol %), silver(I) carbonate (2.0 equiv.), and potassium carbonate (2.0 equiv.).

-

Add anhydrous dimethylacetamide (DMA) to the vessel.

-

Stir the reaction mixture at 110 °C.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,3,5,6-tetrafluoroanisole.

Catalytic Cycle for Direct Arylation

Caption: Proposed catalytic cycle for the palladium-catalyzed direct arylation of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient aromatic ring of this compound makes it susceptible to nucleophilic aromatic substitution (SNA_r) reactions. This provides a powerful tool for introducing a variety of functional groups onto the fluoroaromatic core. While specific protocols for this compound are not abundant in the readily available literature, general principles of SNA_r on polyfluoroarenes can be applied. The reaction typically proceeds via a Meisenheimer intermediate, and the regioselectivity is governed by the electronic effects of the substituents.

Potential Nucleophiles for SNAr Reactions:

-

Amines: Primary and secondary amines can be used to synthesize fluorinated anilines.

-

Alcohols/Phenols: Alkoxides and phenoxides can be employed to form fluorinated ethers.

-

Thiols: Thiolates can be used to prepare fluorinated thioethers.

Illustrative Workflow for SNAr

Caption: A general experimental workflow for nucleophilic aromatic substitution reactions of this compound.

Applications in Drug Discovery and Materials Science

The ability to introduce the tetrafluoroanisole moiety into various molecular scaffolds makes it a valuable tool in both drug discovery and materials science.

-

Drug Discovery: The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[2] this compound serves as a precursor to a range of fluorinated building blocks that can be used in the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2]

-

Materials Science: Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. This compound can be utilized as a monomer or a precursor to monomers for the synthesis of high-performance poly(arylene ether)s and other fluorinated polymers.[3][4]

Conclusion

This compound is a highly versatile and reactive building block with significant potential in organic chemistry. Its utility in palladium-catalyzed direct arylation and its susceptibility to nucleophilic aromatic substitution provide efficient pathways for the synthesis of a wide array of functionalized fluorinated aromatic compounds. These compounds, in turn, are valuable intermediates in the development of new pharmaceuticals and advanced materials. Further exploration of the reactivity of this compound in other cross-coupling reactions, such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions, is warranted and will likely expand its applications in synthetic chemistry. This guide serves as a foundational resource to encourage and facilitate the use of this promising fluorinated building block in innovative research and development.

References

A Comprehensive Technical Guide to the Synthesis and Applications of 2,3,5,6-Tetrafluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoroanisole is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of a wide range of complex organic molecules. Its unique electronic properties, conferred by the four fluorine atoms on the benzene ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic substitution, while also imparting enhanced thermal stability and chemical resistance to the final products.[2] This technical guide provides a detailed overview of the synthesis of this compound and its subsequent utilization in various chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2324-98-3 | [1][2] |

| Molecular Formula | C₇H₄F₄O | [1][3] |

| Molecular Weight | 180.10 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 145 °C | [2] |

| Density | 1.43 g/mL | [2] |

| Refractive Index | n20/D 1.43 | [2] |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves a two-step process: the synthesis of its precursor, 2,3,5,6-tetrafluorophenol, followed by a Williamson ether synthesis to introduce the methyl group.

Step 1: Synthesis of 2,3,5,6-Tetrafluorophenol

A common route to 2,3,5,6-tetrafluorophenol is through the reaction of 1,2,4,5-tetrafluorobenzene with an organolithium reagent to form an aryl lithium intermediate. This intermediate is then reacted with a boric acid ester, followed by oxidation with hydrogen peroxide.[4]

Experimental Protocol (Hypothetical, based on similar reactions): [4]

-

Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,2,4,5-tetrafluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C.

-

To this solution, n-butyllithium (1.05 equivalents) is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure the complete formation of the aryl lithium intermediate.

-

Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction is allowed to warm slowly to room temperature overnight.

-

The reaction is quenched by the slow addition of aqueous hydrochloric acid (2 M). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude boronic acid/ester intermediate is dissolved in a mixture of THF and water. To this, an aqueous solution of hydrogen peroxide (30%, 3 equivalents) and sodium hydroxide (2 M, 3 equivalents) is added. The mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).

-

The reaction mixture is then acidified with concentrated HCl and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2,3,5,6-tetrafluorophenol, which can be purified by distillation or column chromatography.

Logical Relationship for 2,3,5,6-Tetrafluorophenol Synthesis

Caption: Synthetic pathway to 2,3,5,6-tetrafluorophenol.

Step 2: Williamson Ether Synthesis of this compound

The final step is the methylation of 2,3,5,6-tetrafluorophenol. This is a classic Williamson ether synthesis, where the phenoxide, formed by deprotonation of the phenol with a suitable base, acts as a nucleophile and attacks a methylating agent.

Experimental Protocol (Representative):

-

Reaction: To a solution of 2,3,5,6-tetrafluorophenol (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, is added a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents).

-

The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

A methylating agent, such as methyl iodide or dimethyl sulfate (1.2 equivalents), is then added dropwise.

-

The reaction mixture is stirred at room temperature or gently heated (50-60 °C) until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent like diethyl ether or ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Experimental Workflow for this compound Synthesis

Caption: Williamson ether synthesis of this compound.

Applications of this compound in Organic Synthesis

This compound is a versatile intermediate due to the reactivity of the hydrogen atom on the aromatic ring, which can be removed by a strong base to generate a potent nucleophile. This allows for the introduction of various substituents at the 4-position.

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atoms activate the ring towards nucleophilic aromatic substitution (SNA_r). While direct substitution of a fluorine atom on this compound is challenging, the related compound, pentafluoropyridine, readily undergoes nucleophilic substitution at the 4-position.[5] This suggests that under forcing conditions or with highly reactive nucleophiles, similar transformations might be possible with tetrafluoroanisole derivatives.

Use in the Synthesis of Bioactive Molecules and Functional Materials

The true utility of this compound lies in its role as a precursor to more complex fluorinated molecules. The introduction of fluorine atoms can significantly enhance the biological activity and metabolic stability of drug candidates.[6][7]

Hypothetical Example: Synthesis of a Substituted Biphenyl Derivative

A potential application of this compound is in the synthesis of fluorinated biphenyl compounds, which are scaffolds found in various pharmaceuticals and liquid crystals.

Experimental Protocol (Hypothetical):

-

Lithiation: In a flame-dried Schlenk flask under an inert atmosphere, this compound (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C.

-

n-Butyllithium (1.05 equivalents) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to generate the lithiated intermediate.

-

Transmetalation: In a separate flask, zinc chloride (1.1 equivalents) is dried under vacuum and dissolved in anhydrous THF. This solution is then added to the lithiated anisole solution at -78 °C, and the mixture is allowed to warm to room temperature.

-

Cross-Coupling: To the resulting organozinc reagent, a solution of an aryl halide (e.g., 4-iodotoluene, 1 equivalent) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in THF is added.

-

The reaction mixture is heated to reflux until the starting materials are consumed (monitored by GC-MS).

-

The reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the desired 4-aryl-2,3,5,6-tetrafluoroanisole.

Logical Relationship for a Hypothetical Cross-Coupling Reaction

Caption: Hypothetical synthesis of a biphenyl derivative.

Conclusion

This compound is a valuable and versatile fluorinated building block in organic synthesis. Its preparation from readily available starting materials and its potential for further functionalization make it an important intermediate for the synthesis of a variety of complex molecules with applications in medicinal chemistry and materials science. The synthetic protocols and reaction pathways outlined in this guide provide a solid foundation for researchers and professionals working in these fields. Further exploration of the reactivity of this compound is likely to uncover new and innovative applications for this important fluorinated compound.

References

- 1. This compound | C7H4F4O | CID 75351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Fluorinated organic compounds: synthesis and biological applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,5,6-Tetrafluoroanisole (CAS 2324-98-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,5,6-Tetrafluoroanisole (CAS 2324-98-3), along with a summary of its applications, synthesis, and a list of current suppliers. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.

Core Properties

This compound is a fluorinated aromatic compound with the chemical formula C₇H₄F₄O. It is also known by other names including 1,2,4,5-Tetrafluoro-3-methoxybenzene. The incorporation of four fluorine atoms onto the benzene ring significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier technical data sheets.

| Property | Value | Unit |

| Molecular Weight | 180.10 | g/mol |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 131 - 133 | °C |

| Melting Point | -19 | °C |

| Density | 1.481 | g/cm³ |

| Solubility | Soluble in organic solvents (e.g., ethanol, dimethylformamide), almost insoluble in water.[1] | - |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound. Spectroscopic data can be found in comprehensive databases such as PubChem.

Applications in Research and Development

This compound serves as a key building block in several areas of chemical synthesis, primarily due to the unique properties conferred by its fluorine substituents.

Pharmaceutical and Agrochemical Synthesis

The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of the tetrafluorinated phenyl ring can enhance the biological activity and metabolic stability of target molecules. While specific drug candidates synthesized from this intermediate are not extensively detailed in publicly available literature, its utility lies in the creation of novel fluorinated aromatic compounds for screening and development.

Materials Science

The thermal stability and chemical resistance of fluorinated compounds make this compound a candidate for the development of advanced materials, including polymers and high-performance coatings.[2]

Synthesis and Experimental Protocols

General Synthesis Workflow

The logical workflow for the synthesis of this compound from a suitable precursor is outlined below.

References

An In-Depth Technical Guide to Understanding the ¹⁹F NMR Spectrum of 2,3,5,6-Tetrafluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of 2,3,5,6-tetrafluoroanisole. Due to the limited availability of publicly accessible, peer-reviewed spectral data specifically for this compound, this guide will focus on the predicted spectral features based on the principles of ¹⁹F NMR spectroscopy and data from analogous fluoroaromatic compounds. A comprehensive, generalized experimental protocol for acquiring ¹⁹F NMR spectra is also provided.

Introduction to ¹⁹F NMR Spectroscopy

Fluorine-19 NMR spectroscopy is a powerful analytical technique for the structural elucidation of organofluorine compounds.[1][2] The ¹⁹F nucleus possesses a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[1] A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and enhances spectral resolution.[3]

Predicted ¹⁹F NMR Spectrum of this compound

The structure of this compound dictates a specific pattern in its ¹⁹F NMR spectrum due to the symmetry of the molecule and the spin-spin coupling between the fluorine atoms and the proton of the methoxy group.

Molecular Structure and Symmetry:

This compound possesses a C₂ᵥ symmetry axis bisecting the C1-OCH₃ and C4 positions. This symmetry renders the fluorine atoms at the 2 and 6 positions (F₂) chemically equivalent, and the fluorine atoms at the 3 and 5 positions (F₃) also chemically equivalent. Consequently, two distinct signals are expected in the ¹⁹F NMR spectrum.

Expected Chemical Shifts and Multiplicities:

Based on typical chemical shift ranges for fluoroaromatic compounds, the following spectral features are predicted.[4] Please note that these are estimated values and can be influenced by the solvent and experimental conditions.

| Fluorine Environment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Coupling to |

| F₂ (ortho to -OCH₃) | -140 to -160 | Triplet of multiplets | F₃ (meta), H (-OCH₃) |

| F₃ (meta to -OCH₃) | -155 to -175 | Triplet of multiplets | F₂ (ortho), H (-OCH₃) |

The multiplicity of each signal arises from coupling to the neighboring non-equivalent fluorine atoms and the protons of the methoxy group. The signal for F₂ will be split by the two equivalent F₃ nuclei and the three equivalent protons of the methoxy group. Similarly, the signal for F₃ will be split by the two equivalent F₂ nuclei and the methoxy protons.

Spin-Spin Coupling

The observed multiplicities are a result of through-bond spin-spin coupling (J-coupling). In the ¹⁹F NMR spectrum of this compound, the following key coupling interactions are expected:

-

³J(F₂-F₃): A three-bond coupling between the ortho and meta fluorine atoms.

-

⁴J(F₂-F₅) and ⁴J(F₃-F₆): Four-bond couplings between fluorine atoms in a para-like relationship.

-

⁵J(F-H): A five-bond coupling between the fluorine nuclei and the protons of the methoxy group.

The magnitudes of these coupling constants provide valuable structural information.

Caption: Spin-spin coupling network in this compound.

Experimental Protocol for ¹⁹F NMR Spectroscopy

The following provides a generalized procedure for acquiring a high-quality ¹⁹F NMR spectrum of a fluoroaromatic compound like this compound.

1. Sample Preparation:

-

Dissolve approximately 5-20 mg of the solid or 5-20 µL of the liquid sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The final volume should be around 0.5-0.6 mL.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

If desired, add a small amount of an internal standard with a known ¹⁹F chemical shift.

2. NMR Spectrometer Setup:

-

The experiment is typically performed on a high-field NMR spectrometer equipped with a broadband probe tuneable to the ¹⁹F frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured. The typical range for fluoroaromatics is between -100 and -200 ppm.

-

Transmitter Offset: Center the transmitter frequency in the expected region of the ¹⁹F signals.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between scans is generally adequate. For quantitative analysis, a longer delay (5 x T₁) may be necessary.[5]

-

Number of Scans: This will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Decoupling: For a standard ¹⁹F spectrum, proton decoupling is often applied to simplify the spectrum by removing ¹H-¹⁹F couplings. To observe these couplings, an undecoupled spectrum should be acquired.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum. If no internal standard is used, the solvent's residual peak can be used as a secondary reference, though direct referencing to a fluorine standard is more accurate.

-

Integrate the signals to determine the relative ratios of the different fluorine environments.

-

Analyze the multiplicities and measure the coupling constants.

Caption: General workflow for ¹⁹F NMR spectroscopy.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Utilizing 2,3,5,6-Tetrafluoroanisole as a ¹⁹F NMR Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2,3,5,6-tetrafluoroanisole as an internal standard in quantitative ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the rationale for its selection, detailed experimental protocols, data analysis procedures, and illustrative quantitative data.

Introduction

Quantitative ¹⁹F NMR (q¹⁹F NMR) is a powerful analytical technique for the determination of the purity and concentration of fluorine-containing compounds, which are increasingly prevalent in pharmaceuticals, agrochemicals, and materials science. The high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the wide chemical shift range make q¹⁹F NMR a highly specific and reliable quantitative method.

An internal standard is crucial for accurate and precise quantification in NMR spectroscopy. It is a compound of known purity and concentration added to the sample, against which the analyte's signal is compared. This compound is an excellent candidate for a ¹⁹F NMR internal standard due to its chemical inertness, thermal stability, and distinct ¹⁹F NMR signal.

Properties of this compound

This compound possesses several key properties that make it a suitable internal standard for ¹⁹F NMR spectroscopy:

-

Simple ¹⁹F NMR Spectrum: Due to the symmetry of the molecule, it is expected to exhibit a single, sharp signal in the ¹⁹F NMR spectrum, simplifying integration and reducing the likelihood of signal overlap with the analyte.

-

Chemical Inertness: It is a stable compound that is unlikely to react with a wide range of analytes or solvents under typical NMR experimental conditions.

-

Appropriate Chemical Shift: The chemical shift of the fluorine atoms in this compound is in a region of the ¹⁹F NMR spectrum that is often free from signals of common fluorinated functional groups, minimizing the risk of signal overlap.

-

Solubility: It is soluble in common deuterated solvents used for NMR analysis, such as chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

High Purity: High-purity grades of this compound are commercially available, which is a prerequisite for an accurate quantitative standard.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2324-98-3 |

| Molecular Formula | C₇H₄F₄O |

| Molecular Weight | 180.10 g/mol |

| Boiling Point | 144-145 °C |

| Appearance | Colorless liquid |

| Purity | Available at ≥98% |

Experimental Protocols

This section provides a detailed methodology for using this compound as an internal standard in a q¹⁹F NMR experiment.

Materials and Reagents

-

Analyte (fluorine-containing compound of interest)

-

This compound (high purity, ≥98%)

-

Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

High-precision analytical balance

-

Volumetric flasks

-

Micropipettes

-

NMR tubes

Preparation of Stock Solutions

-

Internal Standard Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a known volume of the chosen deuterated solvent in a volumetric flask to prepare a stock solution of a precise concentration (e.g., 10 mg/mL).

-

Analyte Stock Solution: Accurately weigh a known amount of the analyte and dissolve it in a known volume of the same deuterated solvent in a separate volumetric flask to prepare a stock solution.

NMR Sample Preparation

-

Accurately transfer a known volume of the analyte stock solution into a clean NMR tube.

-

Accurately add a known volume of the internal standard stock solution to the same NMR tube.

-

The final concentration of the internal standard should be comparable to that of the analyte to ensure accurate integration.

-

Gently mix the solution in the NMR tube to ensure homogeneity.

¹⁹F NMR Data Acquisition

Acquire the ¹⁹F NMR spectrum using a spectrometer with the following general parameters. Note that these parameters may require optimization based on the specific instrument and sample.

Table 2: Recommended ¹⁹F NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Pulse Angle | 90° | Maximizes signal intensity for a single scan. |

| Spectral Width | Sufficient to cover all ¹⁹F signals | Ensures all peaks, including the internal standard and analyte, are observed without folding. |

| Acquisition Time (AT) | ≥ 2 seconds | Provides sufficient digital resolution for accurate integration. |

| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing nucleus | Crucial for complete relaxation of all fluorine nuclei, ensuring accurate quantification.[1][2] A conservative delay of 30-60 seconds is often used if T₁ values are unknown.[3] |

| Number of Scans (NS) | 16 - 128 (or more) | Signal-to-noise ratio should be at least 150:1 for accurate integration. Adjust as needed based on sample concentration. |

| Temperature | Stable (e.g., 298 K) | Maintains consistent chemical shifts and relaxation times. |

| Proton Decoupling | Inverse-gated decoupling | Removes ¹H-¹⁹F couplings to simplify the spectrum to singlets while minimizing the Nuclear Overhauser Effect (NOE) which can affect quantitation.[2] |

Data Processing and Analysis

-

Apply a gentle exponential line broadening (e.g., 0.3 - 1.0 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.

-

Perform phasing and baseline correction to ensure accurate integration.

-

Integrate the signals corresponding to the analyte and the internal standard.

-

Calculate the concentration or purity of the analyte using the following formula:

Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

Where:

-

I = Integral value

-

N = Number of fluorine atoms contributing to the signal

-

MW = Molecular weight

-

m = mass

-

IS = Internal Standard

-

Data Presentation

The following table provides illustrative quantitative data for the analysis of a hypothetical fluorinated pharmaceutical compound using this compound as an internal standard.

Table 3: Illustrative Quantitative Analysis of "Fluoro-Drug X"

| Parameter | Value |

| Mass of Fluoro-Drug X (manalyte) | 10.2 mg |

| Molecular Weight of Fluoro-Drug X (MWanalyte) | 350.3 g/mol |

| Number of Fluorine Atoms in Fluoro-Drug X (Nanalyte) | 3 |

| Mass of this compound (mIS) | 5.1 mg |

| Purity of this compound (PurityIS) | 99.5% |

| Molecular Weight of this compound (MWIS) | 180.1 g/mol |

| Number of Fluorine Atoms in this compound (NIS) | 4 |

| Integral of Fluoro-Drug X (Ianalyte) | 1.00 |

| Integral of this compound (IIS) | 0.85 |

| Calculated Purity of Fluoro-Drug X | 98.7% |

Visualizations

Experimental Workflow

Caption: Workflow for quantitative ¹⁹F NMR using an internal standard.

Logical Relationship for Quantification

Caption: Logic for calculating analyte purity from NMR data.

Conclusion

This compound serves as a reliable and convenient internal standard for quantitative ¹⁹F NMR analysis. Its simple spectrum, chemical stability, and solubility in common NMR solvents make it a valuable tool for researchers in pharmaceutical development and other fields requiring accurate quantification of fluorinated compounds. By following the detailed protocols outlined in these application notes, scientists can achieve high-quality, reproducible quantitative results.

References

Application Note: Quantitative ¹⁹F NMR Analysis Using 2,3,5,6-Tetrafluoroanisole

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances.[1] ¹⁹F NMR is particularly advantageous for the analysis of fluorinated compounds, which are increasingly prevalent in pharmaceuticals and agrochemicals. The high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus provide excellent sensitivity, while its large chemical shift range (~400 ppm) minimizes signal overlap, even in complex mixtures.[2][3] This application note describes a detailed protocol for quantitative ¹⁹F NMR analysis using 2,3,5,6-tetrafluoroanisole as an internal standard.

This compound is a suitable internal standard for ¹⁹F qNMR due to its chemical stability, solubility in common deuterated solvents, and the presence of four fluorine atoms, which can provide a strong, well-defined signal. Its aromatic fluorine signals are typically found in a region of the ¹⁹F NMR spectrum that is distinct from many common fluorinated functional groups, reducing the likelihood of signal overlap with the analyte of interest.

Experimental Protocols

1. Materials and Equipment

-

Analyte: Fluorine-containing compound of interest

-

Internal Standard: this compound (purity > 99%)

-

Deuterated Solvent: Chloroform-d (CDCl₃), Acetone-d₆, or other suitable solvent that dissolves both the analyte and the internal standard.

-

NMR Spectrometer: A high-resolution NMR spectrometer equipped with a fluorine probe.

-

NMR Tubes: High-precision 5 mm NMR tubes.

-

Analytical Balance: Capable of weighing to at least 0.01 mg.

-

Volumetric Glassware: Calibrated volumetric flasks and micropipettes.

2. Preparation of the Internal Standard Stock Solution

-

Accurately weigh approximately 20-50 mg of this compound into a 10 mL volumetric flask.

-

Record the exact weight.

-

Dissolve the standard in the chosen deuterated solvent and fill the flask to the mark.

-

Calculate the precise concentration of the internal standard solution in mol/L.

3. Sample Preparation for qNMR Analysis

-

Accurately weigh a known amount of the analyte (e.g., 5-20 mg) into a vial.

-

Precisely add a known volume (e.g., 500 µL) of the internal standard stock solution to the vial.

-

Ensure the analyte is completely dissolved. Gentle vortexing or sonication may be applied.

-

Transfer the final solution to a 5 mm NMR tube.

4. ¹⁹F NMR Data Acquisition

To ensure accurate quantification, it is crucial to optimize the acquisition parameters.

-

Pulse Angle: Set to a 90° pulse to maximize the signal-to-noise ratio.[4]

-

Relaxation Delay (D1): This is a critical parameter. The relaxation delay should be at least 5-7 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals to ensure complete relaxation and accurate integration.[5] A typical starting point is a D1 of 20-30 seconds, which should be experimentally verified.[4]

-

Number of Scans (NS): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio (S/N > 100:1) for both the analyte and the internal standard peaks. A typical range is 16-64 scans.

-

Spectral Width: The spectral width must be large enough to encompass all fluorine signals from both the analyte and the internal standard.

-

Decoupling: Inverse-gated proton decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) and simplify the spectra by removing ¹H-¹⁹F couplings, resulting in sharper singlets where applicable.[5]

5. Data Processing and Quantification

-

Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.

-

Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

-

Perform a baseline correction to ensure a flat baseline across the entire spectrum.

-

Integrate the signals corresponding to the analyte and the internal standard. The integration region should cover at least 50 times the full width at half maximum (FWHM) of the peak.

-

The purity or concentration of the analyte can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)

Where:

-

I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

-

N_analyte and N_IS are the number of fluorine atoms contributing to the respective signals.

-

M_analyte and M_IS are the molar masses of the analyte and internal standard.

-

m_analyte and m_IS are the masses of the analyte and internal standard.

-

Purity_IS is the purity of the internal standard.

-

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: ¹⁹F qNMR Experimental Parameters

| Parameter | Value |

| Spectrometer Frequency | 470 MHz |

| Solvent | Chloroform-d |

| Temperature | 298 K |

| Pulse Angle | 90° |

| Relaxation Delay (D1) | 30 s |

| Number of Scans (NS) | 32 |

| Spectral Width | 200 ppm |

| Decoupling | Inverse-gated ¹H decoupling |

Table 2: Purity Determination of Fluorinated Pharmaceutical Intermediate

| Sample ID | Mass Analyte (mg) | Mass IS (mg) | Integral Analyte | N Analyte | Integral IS | N IS | Purity (%) | RSD (%) (n=3) |

| Batch A-1 | 10.25 | 5.12 | 1.00 | 3 | 0.85 | 4 | 98.7 | 0.5 |

| Batch A-2 | 10.51 | 5.08 | 1.03 | 3 | 0.84 | 4 | 99.1 | 0.3 |

| Batch B-1 | 9.88 | 5.15 | 0.97 | 3 | 0.86 | 4 | 98.5 | 0.6 |

Visualizations

Caption: Experimental workflow for quantitative ¹⁹F NMR analysis.

Caption: Logical relationship in quantitative NMR analysis.

References

- 1. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. learning.sepscience.com [learning.sepscience.com]

Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using 2,3,5,6-Tetrafluoroanisole as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of fluorinated polymers derived from 2,3,5,6-tetrafluoroanisole. Direct polymerization of this compound is not a conventional approach. Therefore, a two-stage methodology is presented, which involves the initial conversion of this compound into a polymerizable monomer, followed by its polymerization. Specifically, this guide details the synthesis of 2,3,5,6-tetrafluorophenyl acrylate and its subsequent polymerization to yield a well-defined fluorinated polymer. This resulting polymer, poly(2,3,5,6-tetrafluorophenyl acrylate), serves as a valuable precursor for further chemical modifications, enabling the creation of a diverse library of functional polymers for various applications, including drug delivery and materials science.

Introduction